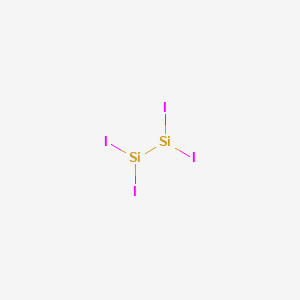
1-Chloro-2,6-diisopropyl-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,6-diisopropyl-4-methylbenzene is an organic compound with the molecular formula C₁₃H₁₉Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two isopropyl groups, and a methyl group
Métodos De Preparación
The synthesis of 1-Chloro-2,6-diisopropyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2,6-diisopropyl-4-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-Chloro-2,6-diisopropyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl groups may yield 2,6-diisopropyl-4-methylbenzene-1,3-diol .
Aplicaciones Científicas De Investigación
1-Chloro-2,6-diisopropyl-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers
Mecanismo De Acción
The mechanism by which 1-Chloro-2,6-diisopropyl-4-methylbenzene exerts its effects depends on the specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .
Comparación Con Compuestos Similares
1-Chloro-2,6-diisopropyl-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-diisopropyl-5-methylbenzene: Similar structure but different substitution pattern, leading to different chemical reactivity and applications.
1-Bromo-2,6-diisopropyl-4-methylbenzene: Bromine instead of chlorine, which affects the compound’s reactivity and physical properties.
2,6-Diisopropyl-4-methylbenzene: Lacks the chlorine atom, resulting in different chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for various specialized applications.
Propiedades
Número CAS |
98184-19-1 |
|---|---|
Fórmula molecular |
C13H19Cl |
Peso molecular |
210.74 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H19Cl/c1-8(2)11-6-10(5)7-12(9(3)4)13(11)14/h6-9H,1-5H3 |
Clave InChI |
WURDTYCULJKTHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)C)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)



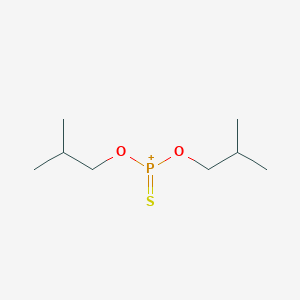
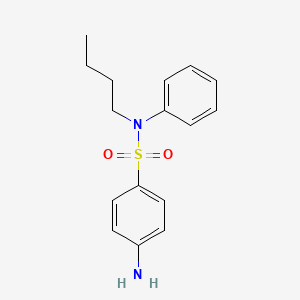
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)


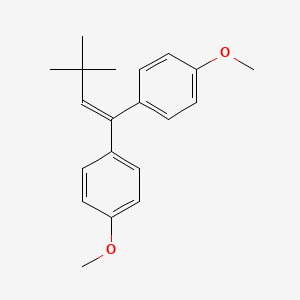
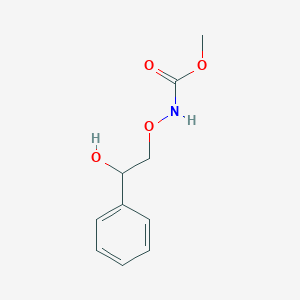
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
